

# Analytical Methods for Venetoclax (Dalvotoclax) Quantification

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## Compound of Interest

Compound Name: *Dalvotoclax*

Cat. No.: *B15587789*

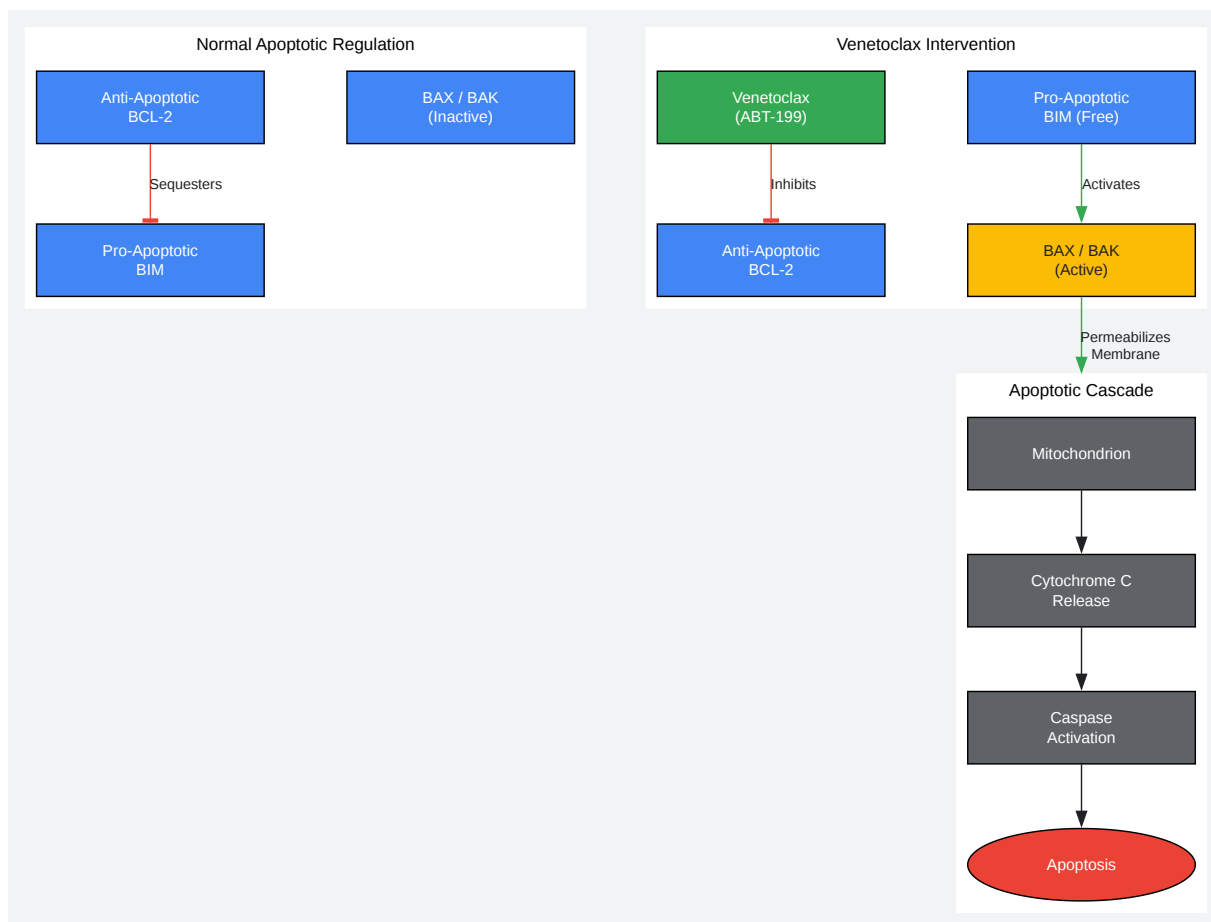
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Note: The provided topic refers to "**Dalvotoclax**." Following a comprehensive review of scientific literature, it is highly probable that this is a typographical error for Venetoclax (also known as ABT-199 or GDC-0199). All subsequent information pertains to the analytical quantification of Venetoclax.

These application notes provide detailed protocols for the quantitative analysis of Venetoclax in both pharmaceutical dosage forms and biological matrices, tailored for researchers, scientists, and professionals in drug development.

## Mechanism of Action: BCL-2 Inhibition

Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.<sup>[1]</sup> BCL-2 is an anti-apoptotic protein that prevents the death of cancer cells.<sup>[2]</sup> By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately driving the cell to undergo apoptosis (programmed cell death).<sup>[3]</sup>



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**Caption:** Mechanism of action of Venetoclax in inducing apoptosis.

# Application Note 1: Quantification of Venetoclax in Pharmaceutical Dosage Forms by RP-HPLC

This note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the routine quality control analysis of Venetoclax in its tablet form.<sup>[2]</sup>

## Experimental Protocol

A simple isocratic RP-HPLC method is employed for the determination of Venetoclax.<sup>[2][4]</sup> The chromatographic separation is achieved using a C8 column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile.

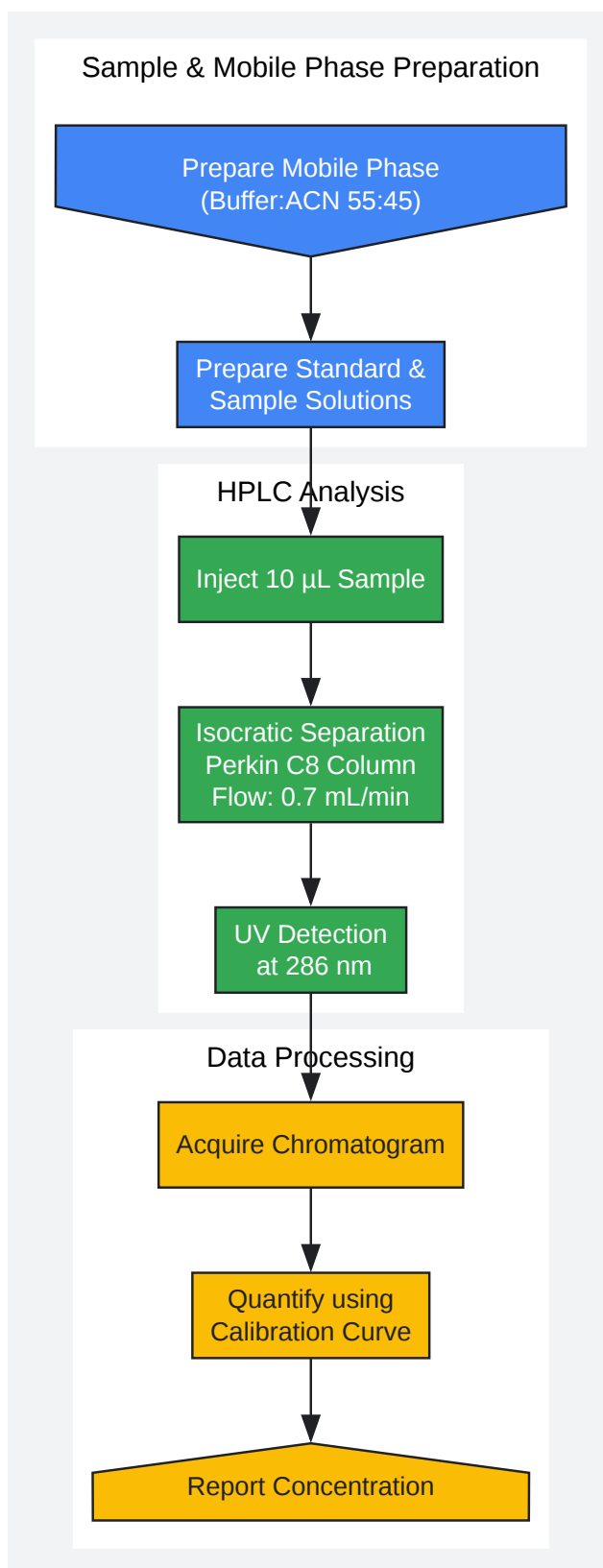
### 1. Instrumentation and Conditions:

- HPLC System: Standard HPLC system with a UV-Visible detector.
- Column: Perkin C8 (150 mm x 4.6 mm, 5 µm particle size).<sup>[2]</sup>
- Mobile Phase: 25 mM Ammonium Acetate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.<sup>[2]</sup>
- Flow Rate: 0.7 mL/min.<sup>[2]</sup>
- Column Temperature: 40°C.<sup>[2]</sup>
- Injection Volume: 10 µL.<sup>[2]</sup>
- Detection Wavelength: 286 nm.<sup>[2]</sup>
- Retention Time: Approximately 4.19 minutes.<sup>[2]</sup>

### 2. Preparation of Solutions:

- Buffer Preparation: Dissolve 1.926 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.<sup>[2]</sup>

- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 55:45 ratio. Sonicate for 10 minutes to degas the solution. Filter through a 0.45  $\mu\text{m}$  filter before use.[\[2\]](#)
- Standard Stock Solution: Accurately weigh and dissolve Venetoclax in a suitable solvent to prepare a stock solution.
- Sample Preparation: Crush tablets to a fine powder. Dissolve a quantity of powder equivalent to a known amount of Venetoclax in the solvent to achieve a concentration within the calibration range.



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**Caption:** General workflow for the RP-HPLC analysis of Venetoclax.

## Quantitative Data Summary

The method is validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2]

| Validation Parameter                      | Result                   | Reference |
|-------------------------------------------|--------------------------|-----------|
| Linearity Range                           | 5 - 50 µg/mL             | [2]       |
| Correlation Coefficient (R <sup>2</sup> ) | 0.9998                   | [2]       |
| Limit of Detection (LOD)                  | 0.53 µg/mL               | [2]       |
| Limit of Quantification (LOQ)             | 1.62 µg/mL               | [2]       |
| Specificity                               | Method is specific       | [2]       |
| Accuracy & Precision                      | Within acceptable limits | [2]       |

## Application Note 2: Quantification of Venetoclax in Biological Matrices by LC-MS/MS

This note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantifying Venetoclax in human plasma and cerebrospinal fluid (CSF).[5][6] This technique is the gold standard for bioanalytical studies due to its high sensitivity and specificity.[7]

### Experimental Protocol

The protocol involves a straightforward protein precipitation step followed by UPLC-MS/MS analysis. A stable isotope-labeled internal standard (Venetoclax-d8) is used to ensure accuracy. [5]

#### 1. Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of plasma or serum, add 500 µL of acetonitrile containing the internal standard (Venetoclax-d8).[8]
- Vortex the mixture for 1 minute to precipitate proteins.[8]

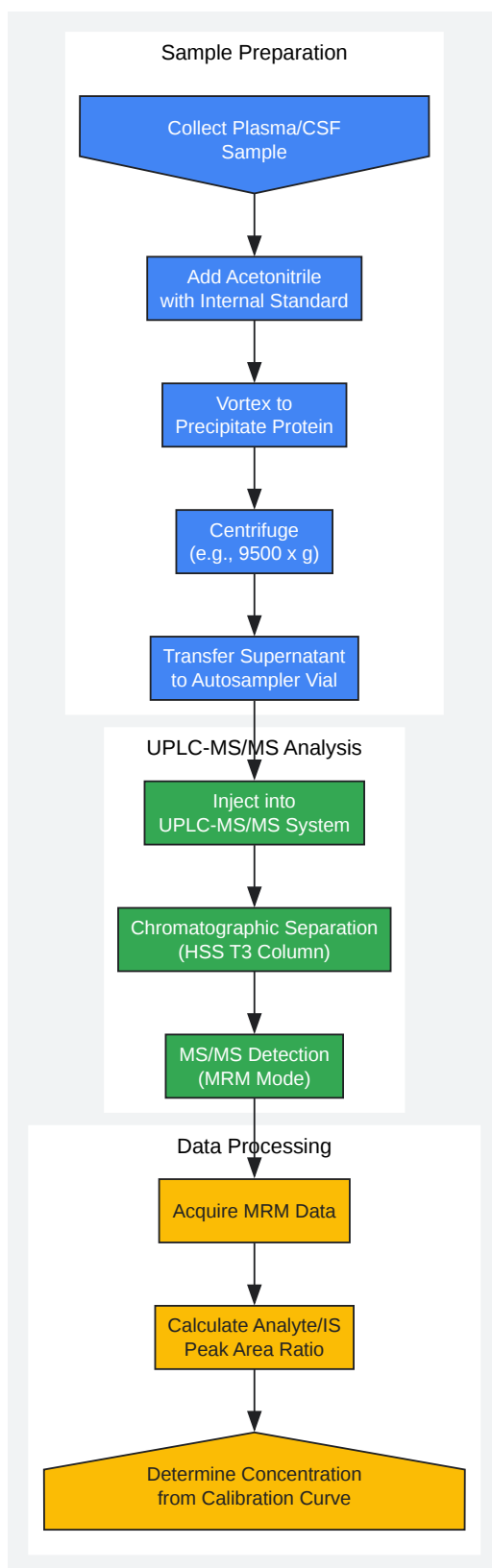
- Centrifuge the mixture for 5 minutes at 9500 x g.[8]
- Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[8]

## 2. Liquid Chromatography Conditions:

- LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8  $\mu$ m).[5][6]
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water.[5]
- Mobile Phase B: Acetonitrile.[5][8]
- Gradient Elution: A gradient is used for optimal separation. For example: 30% B to 47.5% B over 0.3 min, then to 75% B, then to 100% B, followed by re-equilibration.[8]
- Flow Rate: Maintained according to the specific UPLC method.
- Column Temperature: 60°C.[8]
- Injection Volume: 0.5 - 5  $\mu$ L.[8]

## 3. Mass Spectrometry Conditions:

- Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[5][6]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions:
  - Venetoclax: m/z 868.3  $\rightarrow$  636.3.[5][6]
  - Venetoclax-d8 (IS): m/z 876.3  $\rightarrow$  644.3.[5][6]



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**Caption:** Workflow for LC-MS/MS quantification of Venetoclax in biological fluids.



## Quantitative Data Summary

The validated LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of Venetoclax in different biological matrices.[\[5\]](#)[\[6\]](#)[\[8\]](#)

| Parameter                      | Plasma            | Cerebrospinal Fluid (CSF) | Reference                               |
|--------------------------------|-------------------|---------------------------|-----------------------------------------|
| Linearity Range                | 20.0 - 5000 ng/mL | 0.500 - 100 ng/mL         | <a href="#">[5]</a> <a href="#">[6]</a> |
| Alternate Linearity Range      | 50 - 5000 µg/L    | N/A                       | <a href="#">[8]</a>                     |
| Inter- and Intra-run Accuracy  | Within ±11.9%     | Within ±11.9%             | <a href="#">[5]</a>                     |
| Inter- and Intra-run Precision | < 13.6%           | < 13.6%                   | <a href="#">[5]</a>                     |
| Recovery                       | ~100%             | ~100%                     | <a href="#">[5]</a>                     |
| Matrix Effect                  | Not obvious       | Not obvious               | <a href="#">[5]</a> <a href="#">[6]</a> |
| Carryover                      | None observed     | None observed             | <a href="#">[5]</a>                     |

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